molecular formula C15H20N4O3 B5436130 N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-5-methoxy-2-furamide

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-5-methoxy-2-furamide

Cat. No. B5436130
M. Wt: 304.34 g/mol
InChI Key: WDOGXJPRCZZEMC-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known to exhibit bioactivity and can be used as a pharmacophore for drug design .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms . The exact structure would depend on the specific substituents attached to the triazole ring.


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For example, they can participate in hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For example, some derivatives are solid at room temperature .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their specific structure and the biological target. Some derivatives have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on their specific structure. Some derivatives may pose risks to the eyes and skin, and appropriate safety precautions should be taken when handling these compounds .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the design and synthesis of new derivatives with improved bioactivity, the exploration of their potential applications in various fields such as medicine and agriculture, and the further investigation of their mechanisms of action .

properties

IUPAC Name

N-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-5-methoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-21-14-8-7-12(22-14)15(20)16-9-13-18-17-10-19(13)11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOGXJPRCZZEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)NCC2=NN=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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